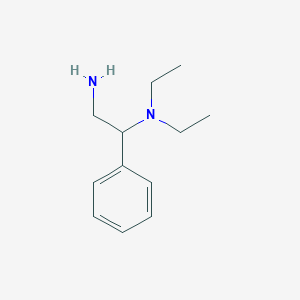

N-(2-amino-1-phenylethyl)-N,N-diethylamine

Description

Contextualization within the Broader Field of β-Amino Amine Chemistry

N-(2-amino-1-phenylethyl)-N,N-diethylamine is structurally classified as a β-amino amine, also known as a 1,2-diamine. This class of compounds is characterized by two amino groups attached to adjacent carbon atoms. The β-amino ketone moiety, a related structural class, is a fundamental skeleton in several drugs, and β-aminoketones are often synthesized through aza-Michael reactions or Mannich reactions. rsc.org The synthesis of β-amino compounds, including ketones, esters, and nitriles, is a significant area of organic chemistry, often achieved through conjugate addition reactions. organic-chemistry.org The development of efficient and enantioselective synthetic methods for β-amino acid derivatives, in particular, has garnered substantial interest from organic and medicinal chemists. researchgate.net

Significance of the 1,2-Diaminoethane Skeleton in Organic and Medicinal Chemistry

The core of this compound is a substituted 1,2-diaminoethane skeleton. This structural motif is of paramount importance in chemistry. nih.govpurdue.edu Chiral vicinal diamines are highly valued as they are found in numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com Their synthesis, especially of unsymmetrically substituted versions, remains a challenge but is a field of active research. sigmaaldrich.com

The asymmetric catalytic synthesis of 1,2-diamines has seen considerable interest due to their presence in biologically active compounds and their application in developing synthetic building blocks, chiral ligands, and organocatalysts. rsc.orgrsc.org Synthetic strategies often involve the ring-opening of aziridines, hydroamination of allylic amines, and diamination of olefins. rsc.org For instance, racemic trans-1,2-diaminocyclohexane has been used as a template to build ligands for metal detoxification. researchgate.net Furthermore, methods like asymmetric lithiation-substitution have been developed to produce chiral 1,2-diamines with high optical purity. acs.orgnih.gov

Overview of this compound's Position within Diethylamine (B46881) Derivatives

As a derivative of diethylamine, this compound belongs to a broad class of organic compounds characterized by a nitrogen atom bonded to two ethyl groups and another organic substituent. atamanchemicals.com Diethylamine itself is a secondary amine produced from the reaction of ethanol (B145695) and ammonia (B1221849) and is a precursor to many commercial products, including the corrosion inhibitor N,N-diethylaminoethanol. atamanchemicals.comwikipedia.org

Diethylamine and its derivatives are utilized in various industrial applications, including the synthesis of resins, dyes, pesticides, and pharmaceuticals. atamanchemicals.com The combustion chemistry of diethylamine has been studied to understand the formation of potential pollutants from biofuels. researchgate.net In synthetic chemistry, diethylamine derivatives are employed in a range of reactions. For example, N,N-diethyl-N'-phenylethylenediamine is another well-documented derivative within this class. nist.govnih.gov The synthesis of related compounds, such as N,N-diethylethylenediamine, has been optimized through methods like using Lewis acid catalysts in an autoclave. google.com

Historical Development and Emerging Research Trends Pertaining to this compound

Research specifically identifying this compound (CAS 31788-97-3) positions it as an organic building block for research purposes. scbt.comcalpaclab.com While extensive, dedicated studies on this specific molecule are not widespread in publicly available literature, its structural components suggest its potential utility in areas where chiral diamines are crucial, such as in the synthesis of chiral ligands for asymmetric catalysis.

The broader class of chiral 1,2-diphenyl-1,2-ethylenediamine derivatives, which share the 1,2-diphenyl-1,2-ethanediamine backbone, has been explored more thoroughly. For example, (1S,2S)-N,N′-Dimethyl-1,2-diphenyl-1,2-ethylenediamine is used as a precursor for chiral catalysts and as a ligand in nickel-catalyzed cross-coupling reactions. The research on such analogs highlights the potential applications for this compound in asymmetric synthesis. The continuous development of new catalytic methods for creating chiral 1,2-diamines suggests that novel applications for specific derivatives like this compound may emerge. rsc.org

Compound Data

Below are tables detailing the properties of this compound and a related compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 31788-97-3 | scbt.comcalpaclab.com |

| Molecular Formula | C₁₂H₂₀N₂ | scbt.comcalpaclab.com |

| Molecular Weight | 192.30 g/mol | scbt.com |

Table 2: Interactive Data for Related Diethylamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-Diethylethylenediamine | 100-36-7 | C₆H₁₆N₂ | 116.20 |

| N,N-Diethyl-N'-phenylethylenediamine | 1665-59-4 | C₁₂H₂₀N₂ | 192.30 |

| (1S,2S)-N,N′-Dimethyl-1,2-diphenyl-1,2-ethylenediamine | 60508-97-6 | C₁₆H₂₀N₂ | 240.34 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCVEIVPQIPKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397475 | |

| Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31788-97-3 | |

| Record name | N~1~,N~1~-Diethyl-1-phenylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-1-phenylethyl)diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 2 Amino 1 Phenylethyl N,n Diethylamine and Its Analogues

Strategic Approaches to the Phenylethylamine Core

The foundational step in the synthesis of N-(2-amino-1-phenylethyl)-N,N-diethylamine is the construction of the 1-phenyl-1,2-ethanediamine backbone. This core structure can be assembled through several strategic approaches.

One common method involves the reduction of α-amino nitriles. For instance, starting with benzaldehyde (B42025), a Strecker-type reaction with an amine and cyanide source can yield an α-aminonitrile. Subsequent reduction of the nitrile group, often with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, produces the 1,2-diamine core. wikipedia.org

Another versatile approach begins with α-nitrostyrene derivatives. The reduction of β-nitrostyrene, which can be prepared from benzaldehyde and nitromethane, using agents like lithium aluminum hydride, provides a direct route to 2-phenylethylamine. wikipedia.org To introduce the second amino group at the C1 position, modifications to this strategy are required, such as starting with an α-keto-β-nitro precursor.

Syntheses can also commence from phenylacetic acid or its derivatives. Conversion to phenylacetamide, followed by reduction, is a known route to phenylethylamine. google.com A more direct method for creating the core is the reduction of benzyl (B1604629) cyanide. orgsyn.org To build the specific diamine structure, these methods would need to incorporate steps for the introduction of the second nitrogen atom. For example, α-bromination of a protected phenylacetic acid derivative followed by amination could install the C2-amino group, with the C1-amine being derived from the original carboxyl group.

A robust method for producing phenylethylamines involves the catalytic reduction of benzyl cyanide using a Raney-Nickel catalyst in the presence of hydrogen and liquid ammonia (B1221849), which helps to minimize the formation of secondary amine byproducts. orgsyn.org This highlights the importance of reaction conditions in directing the outcome of core synthesis.

Formation of the Diethylamine (B46881) Moiety

Once a suitable precursor containing the phenylethylamine core (or a latent form of it) is obtained, the next critical phase is the introduction of the N,N-diethyl group. This can be achieved through several reliable methods.

Reductive amination is a highly effective one-pot procedure for forming amines from carbonyl compounds. youtube.com In the context of synthesizing this compound, a suitable precursor would be a ketone such as 2-amino-1-phenylethanone. This ketone can be reacted with diethylamine in the presence of a reducing agent.

The reaction typically proceeds under mildly acidic conditions (pH ~4-5), which are optimal for the formation of an intermediate iminium ion without deactivating the amine nucleophile. unizin.org While strong reducing agents like sodium borohydride (B1222165) can reduce the initial carbonyl, milder, more selective reagents are often preferred for one-pot syntheses. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they readily reduce the intermediate iminium ion but are slow to react with the starting ketone or aldehyde. youtube.comorganic-chemistry.orgorgsyn.org This selectivity prevents the unwanted formation of alcohols and allows for high yields of the desired tertiary amine. orgsyn.org

The general applicability of this method is demonstrated by its use in synthesizing a wide variety of amines from different aldehyde and ketone precursors. organic-chemistry.org

Table 1: Representative Reductive Amination Reactions This table illustrates the general principle of reductive amination for amine synthesis.

| Carbonyl Compound | Amine | Reducing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclohexanone | Dimethylamine | NaBH₃CN | N,N-Dimethylcyclohexylamine | 85-91 | orgsyn.org |

| Benzaldehyde | Aniline | NaBH(OAc)₃ | N-Benzylaniline | >95 | organic-chemistry.org |

Data compiled from various sources illustrating typical reductive amination protocols.

The formation of the diethylamine group is fundamentally a nucleophilic addition process. The reaction between a carbonyl group and a secondary amine like diethylamine proceeds through the formation of a carbinolamine intermediate. unizin.orglibretexts.org This intermediate is then typically protonated, and water is eliminated to form an iminium ion. unizin.orglibretexts.org In the synthesis of enamines from secondary amines, a proton is removed from an adjacent carbon to form a C=C double bond. libretexts.org However, for the synthesis of a saturated amine, this iminium ion intermediate is the key species that is subsequently reduced.

This two-step sequence (imine/iminium formation followed by reduction) is the mechanistic basis for reductive amination. youtube.comlibretexts.org The initial nucleophilic attack of the amine on the carbonyl carbon is the bond-forming step. researchgate.net The efficiency of this step is often pH-dependent, requiring a delicate balance to ensure the carbonyl is activated by acid catalysis while a sufficient concentration of the unprotonated, nucleophilic amine remains. unizin.org The reduction of the resulting C=N double bond of the iminium ion can be achieved with various hydrides, as discussed previously.

An alternative strategy for forming the diethylamine moiety is the direct alkylation of a suitable primary or secondary amine precursor. nih.gov For example, a molecule like N-(2-amino-1-phenylethyl)amine could theoretically be selectively N,N-diethyl-alkylated at the C1 nitrogen. This method involves treating the amine with an alkylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. dtic.mil

However, this approach presents significant challenges. The primary amine is a nucleophile, and controlling the extent of alkylation can be difficult; over-alkylation can lead to the formation of quaternary ammonium (B1175870) salts. dtic.mil Furthermore, in a molecule with two different amine groups (primary and secondary), achieving selective alkylation at only one nitrogen site requires careful selection of reaction conditions or the use of protecting groups. google.com A hindered non-nucleophilic base is sometimes employed to scavenge the acid produced during the reaction without competing in the alkylation itself. dtic.mil

A classic method for methylation that can be adapted for ethylation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde. orgsyn.org The analogous reaction with acetaldehyde (B116499) would be less common but follows the same principle of reductive N-alkylation.

Stereoselective Synthesis of this compound

Many biologically relevant molecules are chiral, and their activity depends on their specific stereochemistry. The synthesis of a single enantiomer of this compound, which has a stereocenter at C1, requires asymmetric synthesis techniques.

A powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and enantiopure 1-phenylethylamine (B125046) (α-PEA). wikipedia.orgnih.govmdpi.com The general approach would involve the following steps:

Attachment of Auxiliary: A precursor molecule is covalently bonded to the chiral auxiliary. For example, an α-amino acid like phenylalanine could be converted into a chiral amide using pseudoephenamine. nih.gov

Diastereoselective Reaction: A key bond-forming reaction is performed. The steric and electronic properties of the chiral auxiliary block one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face. This could be an alkylation, an aldol (B89426) addition, or a conjugate addition. nih.govharvard.edu For example, the enolate of a chiral amide could be alkylated to set the stereocenter.

Removal of Auxiliary: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule.

For the synthesis of the target compound, one could envision attaching a chiral auxiliary like (S)-1-phenylethylamine to a glyoxal (B1671930) derivative to form a chiral imine. sci-hub.senih.gov Nucleophilic addition of a diethylamine equivalent to this imine, directed by the auxiliary, would create the C1 stereocenter with high diastereoselectivity. Subsequent removal of the 1-phenylethyl group via hydrogenolysis would yield the desired enantiomer of the product. sci-hub.se

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis This table provides examples of common chiral auxiliaries and the types of reactions they control.

| Chiral Auxiliary | Typical Reaction Controlled | Key Feature | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Aldol Reactions, Alkylations | Forms a rigid chelated enolate, directing electrophiles to one face. | wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Alkylations | Forms crystalline amides; enolates alkylate with high diastereoselectivity. | nih.gov |

| (S)- or (R)-1-Phenylethylamine | Nucleophilic additions to imines | Forms a chiral imine, sterically directing the approach of nucleophiles. | mdpi.comsci-hub.se |

Data compiled from various sources illustrating the application of chiral auxiliaries.

Enantioselective Catalytic Methods for Diastereomeric and Enantiomeric Control

The creation of specific stereoisomers of this compound hinges on enantioselective and diastereoselective catalytic methods. A primary strategy is the asymmetric reductive amination of a suitable carbonyl precursor. wikipedia.org This involves the condensation of a prochiral ketone or aldehyde with an amine to form an imine or enamine, which is then reduced by a chiral catalyst and a reducing agent. wikipedia.orgchemistrysteps.com For vicinal diamines like the target compound, several catalytic strategies are employed to control the stereochemistry.

One effective approach is the copper-catalyzed reductive coupling of azadienes with imines. nih.gov This method allows for the highly efficient and chemoselective synthesis of anti-1,2-diamines with excellent diastereomeric and enantiomeric ratios. nih.govacs.org For example, using a (Ph-BPE)Cu–H catalyst, couplings can deliver a single diastereomer of the product with greater than 95:5 enantiomeric ratio (er). nih.gov Another powerful strategy is the copper-catalyzed hydroamination of allylic amines. This method can produce enantioenriched 1,2-diamines, and the use of a pivaloyl protecting group on the allylic amine has been shown to be crucial for high regio- and enantioselectivity. nih.govacs.org

The catalytic asymmetric diamination of C=C double bonds is another key strategy for accessing enantioenriched 1,2-diamines. rsc.org This can involve various catalytic systems, including those based on palladium, iodine, copper, or iron. rsc.org The aza-Henry or nitro-Mannich reaction, which involves the addition of a nitroalkane to an imine, produces a β-nitroamine that can be subsequently reduced to the target 1,2-diamine, offering another route to stereocontrol. rsc.org

| Method | Catalyst System (Example) | Key Features | Typical Selectivity | Reference |

|---|---|---|---|---|

| Cu-Catalyzed Reductive Coupling | (Ph-BPE)Cu-H | Couples azadienes with imines; produces anti-diamines. | >20:1 dr, >95:5 er | nih.gov |

| Cu-Catalyzed Hydroamination | CuH with chiral ligand | Hydroamination of γ-substituted allylic amines. | High regio- and enantioselectivity. | nih.govacs.org |

| Nitro-Mannich Reaction | Chiral catalyst (e.g., copper-bisoxazoline) | Addition of nitroalkanes to imines, followed by reduction. | Variable, can achieve high ee. | rsc.org |

Biocatalytic Transformations and Enzymatic Routes for Analogous Amino Alcohols and Amines

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis for producing chiral amines and amino alcohols. tandfonline.comnih.gov Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) operate under mild conditions and can exhibit exceptional stereoselectivity. tandfonline.comresearchgate.net

Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. nih.govnih.gov This method is widely used for producing primary amines. nih.gov For a compound like this compound, a multi-step biocatalytic process could be envisioned, potentially starting with the transamination of a phenylacetyl-type ketone. Challenges such as unfavorable reaction equilibria are often overcome by using 'smart' amine donors or by removing the co-product in situ. mdpi.comacs.org

Imine Reductases (IREDs) are NADPH-dependent enzymes that can reduce pre-formed imines or perform one-pot reductive amination of a ketone and an amine. nih.govnih.gov This makes them particularly suitable for synthesizing secondary and tertiary amines. researchgate.net A potential biocatalytic route to this compound could involve the IRED-catalyzed reaction between an appropriate amino ketone and diethylamine, or the reduction of a corresponding imine. The discovery of novel IREDs through genome mining has significantly expanded the toolkit for creating diverse chiral amines. nih.govnih.gov

Amine Dehydrogenases (AmDHs) also catalyze reductive amination using ammonia as the amino donor and NAD(P)H as a cofactor. dovepress.com Protein engineering has been instrumental in developing AmDHs with broader substrate scopes, enabling the synthesis of various chiral amines. researchgate.netdovepress.com

| Enzyme Class | Reaction Type | Key Advantages | Applicability to Target Structure | Reference |

|---|---|---|---|---|

| Transaminases (TAs) | Asymmetric synthesis from prochiral ketones | High enantioselectivity for primary amines. | Could be used for the primary amine portion. | nih.govnih.gov |

| Imine Reductases (IREDs) | Reductive amination, imine reduction | Can produce secondary and tertiary amines. | Potentially for direct synthesis from an amino ketone and diethylamine. | nih.govnih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination with ammonia | High selectivity, uses simple ammonia donor. | Applicable for creating the primary amine moiety. | researchgate.netdovepress.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate hazardous substances and waste. rsc.org The synthesis of amines, including this compound, can be evaluated and improved using green metrics. rsc.orgdntb.gov.ua

Atom Economy is a key metric that measures the efficiency of a reaction in converting reactant atoms into the final product. wikipedia.orgsavemyexams.com Catalytic reactions, such as catalytic hydrogenation for reductive amination, are often preferred over stoichiometric reagents (e.g., borohydrides) because they can achieve higher atom economy. wikipedia.orgwikipedia.org For instance, a direct reductive amination using H₂ over a palladium catalyst has a theoretical atom economy of 100%, whereas using a reagent like sodium borohydride results in inorganic byproducts and lower atom economy. wikipedia.orgwikipedia.org

Other important green chemistry metrics include:

Process Mass Intensity (PMI): This considers the total mass used in a process (reactants, solvents, workup chemicals) relative to the mass of the final product. whiterose.ac.uk

Reaction Mass Efficiency (RME): This is the percentage of the mass of the reactants that ends up in the product. whiterose.ac.uk

Biocatalytic routes generally score well on green chemistry principles due to their use of water as a solvent, mild reaction conditions (temperature and pressure), and high selectivity, which minimizes byproduct formation. nih.gov

| Metric | Definition | Significance in Amine Synthesis | Reference |

|---|---|---|---|

| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Favors addition reactions and catalytic methods over stoichiometric ones. | wikipedia.orgsavemyexams.com |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Highlights waste from solvents and workup, encouraging process optimization. | whiterose.ac.uk |

| Reaction Mass Efficiency (RME) | Mass of isolated product / Total mass of reactants | Provides a more practical measure of efficiency than atom economy by including yield. | whiterose.ac.ukacs.org |

Reaction Mechanism Elucidation in Key Synthetic Steps

The synthesis of this compound most likely proceeds via a reductive amination pathway. wikipedia.orgharvard.edu Understanding the mechanism of this key step is crucial for optimizing the reaction and controlling selectivity. The process begins with the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal intermediate. wikipedia.orgchemistrysteps.com This is followed by the elimination of a water molecule to generate a transient imine or iminium ion. wikipedia.orgmasterorganicchemistry.com

The general mechanism can be summarized as follows:

Imine/Iminium Ion Formation: An amine (primary or secondary) reacts with an aldehyde or ketone. This condensation is typically acid-catalyzed and is a reversible process. masterorganicchemistry.comnumberanalytics.com The removal of water drives the equilibrium towards the formation of the imine (from a primary amine) or an iminium ion (from a secondary amine). wikipedia.orgchegg.com

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond. chemistrysteps.com This reduction is the key step where stereochemistry can be introduced. Hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often used because they are mild enough to not reduce the starting carbonyl compound but are reactive towards the more electrophilic iminium ion. harvard.edu Alternatively, catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can be employed. wikipedia.org

In biocatalytic reductive amination by enzymes like Reductive Aminases (RedAms), the enzyme itself catalyzes both the imine formation and its subsequent stereoselective reduction, typically using a cofactor like NADPH. acs.org The mechanism involves the binding of the ketone and amine in the active site, formation of an iminium intermediate, and a hydride transfer from the cofactor to one face of the prochiral iminium ion. acs.org

Process Optimization and Scale-Up Strategies for Industrial and Research Applications

Transitioning the synthesis of a compound like this compound from a laboratory procedure to an industrial or large-scale research application presents significant challenges. pharmafeatures.compharmaceuticalprocessingworld.com Process optimization and scale-up require careful consideration of safety, cost, reproducibility, and regulatory compliance. pharmafeatures.compharmaceuticalprocessingworld.com

Key considerations in process optimization and scale-up include:

Route Scouting and Process Development: The initial laboratory synthesis route may not be suitable for large-scale production due to expensive or hazardous reagents, low yields, or complex purification steps. nih.govchemtek.co.in Process chemists work to develop a more robust, safe, and economical synthetic route. nih.gov

Reaction Parameters: Parameters such as temperature, pressure, mixing, and addition rates must be carefully controlled. pharmafeatures.com What works in a small flask may not be directly translatable to a large reactor due to differences in heat and mass transfer. pharmafeatures.comneulandlabs.com For instance, exothermic reactions that are easily managed on a small scale can pose significant safety risks at a larger scale. neulandlabs.com

Impurity Profile: Impurities that are negligible at the gram scale can become significant at the kilogram scale. pharmafeatures.com Robust analytical methods are needed to identify, quantify, and control impurities to ensure the final product meets quality specifications. pharmafeatures.com

Chiral Purity: For chiral molecules, maintaining high enantiomeric and diastereomeric purity during scale-up is critical. Asymmetric processes can be sensitive to changes in reaction conditions, and developing a scalable method that consistently delivers the desired stereoisomer is a major challenge. chemtek.co.indrugdiscoverytrends.com

Downstream Processing: Isolation and purification of the final product can be a major bottleneck. The choice of crystallization solvent, filtration methods, and drying conditions must be optimized for large-scale operations.

| Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Heat Transfer | Exothermic reactions can become uncontrollable in large reactors. | Use of reactor calorimeters, controlled addition rates, and efficient cooling systems. | pharmafeatures.comneulandlabs.com |

| Mass Transfer & Mixing | Inadequate mixing can lead to localized "hot spots" and increased impurities. | Reactor design, use of appropriate impellers, and computational fluid dynamics (CFD) modeling. | pharmafeatures.comneulandlabs.com |

| Impurity Amplification | Minor side reactions at lab scale can produce significant impurities at industrial scale. | Thorough process understanding (DoE), development of robust analytical methods, and process control. | pharmafeatures.com |

| Reproducibility | Ensuring consistent yield and quality across different batches. | Strict adherence to Standard Operating Procedures (SOPs), Quality by Design (QbD) principles. | pharmafeatures.com |

Elucidating Chemical Reactivity and Transformation Pathways of N 2 Amino 1 Phenylethyl N,n Diethylamine

Reactions Involving the Primary Amino Group

The terminal primary amino group (-NH₂) is a key site for nucleophilic reactions, readily participating in acylation, sulfonylation, and condensation reactions with carbonyl compounds.

Acylation and Sulfonylation Reactions

The primary amine of N-(2-amino-1-phenylethyl)-N,N-diethylamine can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Similarly, sulfonylation occurs when the amine reacts with sulfonyl chlorides, yielding stable sulfonamides. These reactions are fundamental in modifying the amine's properties or for introducing protecting groups to allow for further selective reactions on other parts of the molecule. nih.govwikipedia.org

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Acylation | Benzoyl Chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Sulfonamide |

| Sulfonylation | Methanesulfonyl Chloride (Mesyl Chloride) | Sulfonamide |

Formation of Imine and Schiff Base Derivatives

A hallmark reaction of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. acs.orgorganic-chemistry.org This reversible, acid-catalyzed reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). rsc.orglibretexts.org The reaction's rate is typically optimal under mildly acidic conditions (around pH 5). rsc.org The formation of these derivatives is a versatile method for creating new molecular frameworks. For instance, phenylethylamine, a related structure, reacts with 2-hydroxy naphthaldehyde in the presence of acetic acid to yield a stable Schiff base. wikipedia.orgwikipedia.org

| Carbonyl Reactant | Product | Reaction Conditions |

|---|---|---|

| Benzaldehyde (B42025) | N-benzylidene-1-(diethylamino)-1-phenylmethanamine | Acid catalyst (e.g., acetic acid), removal of water |

| Acetone | N-isopropylidene-1-(diethylamino)-1-phenylmethanamine | Acid catalyst, removal of water |

| Acetophenone | N-(1-phenylethylidene)-1-(diethylamino)-1-phenylmethanamine | Acid catalyst, removal of water |

Reactions at the Tertiary Diethylamine (B46881) Moiety

The tertiary nitrogen of the diethylamine group is also a reactive center, capable of undergoing reactions that increase its coordination number or oxidation state.

Quaternization and Salt Formation

As a tertiary amine, the diethylamino group can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) chloride) in a process known as quaternization. asianpubs.org This reaction results in the formation of a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. thieme-connect.de The introduction of a positive charge can significantly alter the molecule's solubility and biological properties. Furthermore, being basic, the tertiary amine readily reacts with acids to form ammonium salts.

N-Oxidation Reactions

The tertiary nitrogen atom can be oxidized to form an N-oxide (amine oxide). This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or other specialized reagents like Davis' reagent (a 2-sulfonyloxaziridine). The reaction converts the pyramidal tertiary amine into a tetrahedral N-oxide, where the oxygen atom is linked via a coordinate covalent bond. The resulting N-oxides are often polar, water-soluble solids with distinct chemical properties from the parent amine.

| Oxidizing Agent | Typical Conditions |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, sometimes with a catalyst. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Performed in various solvents at low temperatures. |

| Sodium Percarbonate | Mild conditions, often with a rhenium-based catalyst. rsc.org |

| 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis' Reagent) | Aprotic, neutral conditions; selective for nonaromatic amines. |

Reactivity of the Phenylethyl Skeleton

The phenyl ring of the phenylethyl skeleton is susceptible to electrophilic aromatic substitution (SEAr), a class of reactions fundamental to aromatic chemistry. acs.orgwikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of the substitution are influenced by the existing substituents on the ring. The alkylamine side chain is an activating group, meaning it increases the ring's reactivity towards electrophiles and directs incoming substituents to the ortho and para positions.

However, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the amino groups will be protonated. The resulting ammonium groups are strongly deactivating and meta-directing. A key example of the skeleton's reactivity is intramolecular Friedel-Crafts acylation, where a suitably protected N-(β-phenethyl)amino acid can cyclize to form a 3-benzazepine derivative. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. The reactivity and regioselectivity (the orientation of substitution) are controlled by the nature of the substituent already attached to the ring, in this case, the 2-amino-1-(N,N-diethylamino)ethyl group.

The directing effect of a substituent arises from a combination of inductive and resonance effects. latech.edulibretexts.org

Inductive Effect: Alkyl groups are weakly electron-donating through the sigma bonds, which helps to stabilize the positively charged intermediate (arenium ion) formed during the reaction. latech.edu

Resonance Effect: The nitrogen atoms of both the primary and tertiary amines possess lone pairs of electrons. These lone pairs can be delocalized into the pi-system of the benzene (B151609) ring, significantly increasing the electron density of the ring. youtube.com This electron-donating resonance effect is powerful and makes the ring much more reactive towards electrophiles than benzene itself. libretexts.org

Groups that donate electrons to the ring are known as "activating" groups and direct incoming electrophiles to the ortho and para positions. unizin.org The 2-amino-1-(N,N-diethylamino)ethyl substituent is a strong activating group due to the potent resonance effects of the two nitrogen atoms. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed more readily than with benzene and yield predominantly ortho and para substituted products. libretexts.orgunizin.org

Table 1: Expected Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Typical Reagents | Expected Major Products | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Mixture of ortho-nitro and para-nitro substituted compounds | The substituent is a strong o,p-director and activator. unizin.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Mixture of ortho-bromo/chloro and para-bromo/chloro substituted compounds | Strong activation may not require a Lewis acid catalyst. youtube.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Mixture of ortho-alkyl and para-alkyl substituted compounds | The amine groups can complex with the Lewis acid catalyst, potentially complicating the reaction. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of ortho-acyl and para-acyl substituted compounds | Similar to alkylation, catalyst complexation with the basic amine sites is a competing reaction. |

Hydrogenation and Reduction of the Aromatic System

The hydrogenation of the phenyl ring in this compound transforms the aromatic moiety into a saturated cyclohexane (B81311) ring. This reaction typically requires more forcing conditions than the reduction of simple alkenes due to the inherent stability of the aromatic system. The product of this reaction would be N-(2-amino-1-cyclohexylethyl)-N,N-diethylamine.

Catalytic hydrogenation is the most common method for this transformation. The process generally involves high pressures of hydrogen gas (H₂), elevated temperatures, and a heterogeneous catalyst. epo.org While specific studies on the complete reduction of this particular molecule are not prevalent, conditions can be inferred from the hydrogenation of related aromatic compounds like N-substituted anilines. tcichemicals.com

Table 2: Typical Catalysts and Conditions for Aromatic Ring Hydrogenation

| Catalyst | Typical Conditions | Selectivity/Notes |

|---|---|---|

| Rhodium-on-carbon (Rh/C) | Room temperature to moderate heat (25-100 °C), moderate to high H₂ pressure | Highly active catalyst for aromatic hydrogenation, often effective under milder conditions than other catalysts. |

| Ruthenium-on-carbon (Ru/C) or Ruthenium(IV) oxide (RuO₂) | Higher temperatures (100-180 °C) and high H₂ pressure | Very effective for hydrogenating aromatic rings, including those in polyamines. epo.org |

| Platinum(IV) oxide (PtO₂, Adams' catalyst) | Room temperature, low to moderate H₂ pressure | Can be used for aromatic hydrogenation, though sometimes requires acidic conditions (e.g., in acetic acid). |

| Raney Nickel (Raney-Ni) | High temperatures and pressures | A cost-effective but often less selective catalyst, requiring more vigorous conditions. wikipedia.org |

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, featuring two amine nucleophiles and an aromatic ring, presents the potential for intramolecular cyclization to form nitrogen-containing heterocyclic systems. rsc.org For instance, a reaction analogous to the Pictet-Spengler synthesis could theoretically be envisioned. This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed electrophilic ring closure onto the aromatic ring to form a tetrahydroisoquinoline. While the primary amine of the target molecule could participate in such a reaction, detailed studies documenting this specific transformation or other intramolecular rearrangements for this compound are not widely available in scientific literature. The development of such cyclization strategies often requires specific reaction conditions to favor the intramolecular pathway over intermolecular polymerization. nih.govnih.gov

Participation in Organic Catalysis and Ligand Development

The molecular structure of this compound is highly suited for applications in coordination chemistry and asymmetric catalysis. As a chiral 1,2-diamine, it can function as a bidentate ligand, coordinating to a metal center through the lone pairs on its two nitrogen atoms to form a stable five-membered chelate ring. wikipedia.orgresearchgate.net

The presence of a stereocenter at the benzylic carbon makes it a valuable chiral ligand for transition metal catalysts used in enantioselective synthesis. nih.gov Chiral diamine ligands are cornerstones in asymmetric hydrogenation and transfer hydrogenation reactions. nih.govnih.gov When complexed with metals such as Ruthenium, Rhodium, or Iridium, these ligands can create a chiral environment around the metal, enabling the selective synthesis of one enantiomer of a product over the other. nih.gov Ligands derived from 1,2-diphenylethylenediamine, a structurally related compound, have been shown to be highly effective in the iridium-catalyzed asymmetric hydrogenation of ketones, achieving excellent yields and high enantiomeric excess (>99% ee). nih.gov

Table 3: Potential Catalytic Applications as a Chiral Ligand

| Metal Center | Potential Reaction Type | Rationale / Analogous System |

|---|---|---|

| Ruthenium (Ru) | Asymmetric Hydrogenation / Transfer Hydrogenation of Ketones | Ru-diamine complexes are classic catalysts for reducing prochiral ketones to chiral alcohols. nih.gov |

| Rhodium (Rh) | Asymmetric Hydrogenation of Alkenes | Chiral Rh-phosphine or Rh-diamine complexes are widely used for the asymmetric reduction of C=C bonds. |

| Iridium (Ir) | Asymmetric Hydrogenation of Ketones and Imines | Ir complexes with P,N,N-ligands derived from chiral diamines show excellent enantioselectivity. nih.gov |

| Palladium (Pd) / Platinum (Pt) | Asymmetric Allylic Alkylation / C-N Coupling | Ethylenediamine-derived ligands form stable cis-complexes with Pd(II) and Pt(II). researchgate.net |

| Copper (Cu) | Lewis Acid Catalysis (e.g., Diels-Alder, Friedel-Crafts) | Chiral Cu(II) complexes with amino acid or diamine ligands catalyze various enantioselective reactions. mdpi.com |

Degradation Pathways and Stability Under Varied Conditions

The stability of this compound is a critical factor for its storage and application. Degradation can be initiated by exposure to light, heat, and oxidizing agents.

Organic molecules containing aromatic rings and amine groups are often susceptible to photochemical degradation. For related compounds like N,N-diethyl-p-phenylenediamine, degradation in the atmosphere is driven by reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of just a few hours. echemi.comnih.gov This analogue also absorbs light in the environmental spectrum, indicating a potential for direct photolysis. echemi.com

Studies on the photocatalytic degradation of N,N-diethyl-m-toluamide (DEET), which also contains a diethylamino group and an aromatic ring, show that hydroxylation of the aromatic ring is a primary degradation pathway. researchgate.net Therefore, it is plausible that this compound would degrade under UV irradiation or in the presence of photocatalysts, likely through oxidation and cleavage involving the amine side chains and hydroxylation of the phenyl ring.

While phenethylamine (B48288) itself is stable under standard storage conditions, the introduction of multiple amine functionalities can create sites for oxidative and thermal decomposition. nih.gov Alkanolamines and other amines used in industrial applications are known to degrade at elevated temperatures, particularly in the presence of oxygen or acidic gases like CO₂. nih.govntnu.no

Thermal degradation of amines can proceed through various mechanisms, including cleavage of the C-N bonds and fragmentation of the alkyl chains. cnrs.fr For this compound, the diethylamino group could be a site of initial degradation. Oxidative degradation is also a concern, as the lone pairs on the nitrogen atoms are susceptible to attack by oxidizing agents, which can lead to the formation of N-oxides and other degradation products. The presence of a benzylic C-H bond may also represent a site susceptible to oxidation. In general, the compound is expected to be stable at room temperature in the absence of light and strong oxidizing agents. calpaclab.com

Table 4: Factors Influencing the Stability of this compound

| Condition | Potential Effect | Likely Degradation Pathway |

|---|---|---|

| UV Light | Degradation | Direct photolysis; reaction with hydroxyl radicals; ring hydroxylation. echemi.comresearchgate.net |

| Elevated Temperature (>100 °C) | Decomposition | Cleavage of C-N bonds; fragmentation of amine side chains. nih.govcnrs.fr |

| Strong Oxidizing Agents (e.g., H₂O₂, Peroxides) | Decomposition | Formation of N-oxides; oxidation of the benzylic position. |

| Strong Acids | Salt Formation | Protonation of the basic amine groups to form stable ammonium salts. |

| Ambient, Dark, Inert Atmosphere | Stable | Considered stable under recommended storage conditions. nih.gov |

Theoretical and Computational Investigations of N 2 Amino 1 Phenylethyl N,n Diethylamine

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule at the electronic level. For a molecule like N-(2-amino-1-phenylethyl)-N,N-diethylamine, these methods can predict its geometry, stability, and electronic behavior with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting the ground state properties of molecules.

For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and thermodynamic properties. A common approach involves using a functional, such as B3LYP or the dispersion-corrected ωB97X-D, with a suitable basis set like 6-311++G(d,p). Such calculations on related phenethylamines have revealed the importance of intramolecular interactions, such as NH-π interactions between the amino group and the phenyl ring, in dictating the conformational preferences and stability of these molecules. daneshyari.com In the case of this compound, the presence of the bulky diethylamino group would introduce additional steric and electronic factors influencing the molecule's final three-dimensional structure.

An illustrative example of the kind of data that would be generated from DFT calculations on this compound is presented in Table 1.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound (Note: The following data are hypothetical and for illustrative purposes only, as specific published data for this compound is unavailable.)

| Property | Calculated Value | Units |

| Total Energy | -1250.45 | Hartrees |

| Dipole Moment | 2.58 | Debye |

| HOMO Energy | -5.89 | eV |

| LUMO Energy | -0.25 | eV |

| HOMO-LUMO Gap | 5.64 | eV |

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to calculate the electronic excited states of molecules, providing insights into their UV-Vis absorption spectra, fluorescence, and phosphorescence properties.

TD-DFT calculations would predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π, n-π). For phenylethylamine derivatives, the electronic transitions are often associated with the phenyl chromophore. The substitution on the ethylamine (B1201723) chain can modulate these transitions. For instance, the introduction of an amino group can lead to charge transfer states. A study on related systems has shown that the introduction of electron-donating groups can red-shift the absorption and fluorescence peaks.

Table 2 provides a hypothetical example of the data that would be obtained from TD-DFT calculations on this compound.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for this compound (Note: The following data are hypothetical and for illustrative purposes only.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.85 | 255.6 | 0.021 |

| S0 → S2 | 5.20 | 238.4 | 0.098 |

| S0 → S3 | 5.95 | 208.4 | 0.254 |

The flexible side chain of this compound allows for multiple rotational isomers (conformers). A thorough conformational analysis is crucial as the biological activity of phenylethylamines is often dependent on their three-dimensional shape. daneshyari.com Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating the single bonds.

This analysis would identify the various low-energy conformers and determine their relative stabilities. For each stable conformer, the geometry is fully optimized, and the energy is calculated. The results can reveal the most probable shapes the molecule will adopt in the gas phase or in solution. Studies on simpler phenethylamines have shown that folded conformations, where the amino group interacts with the phenyl ring, can be energetically favorable. acs.org

An in-depth analysis of the electronic structure provides a deeper understanding of the chemical reactivity and properties of this compound. This involves examining the distribution of electron density, the nature of the molecular orbitals, and the potential for intramolecular charge transfer.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and localization of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For phenylethylamines, the HOMO is typically localized on the phenyl ring, while the LUMO is often a π* orbital of the ring. Substituents on the side chain can influence the energies of these orbitals.

Molecular Dynamics (MD) Simulations

While quantum chemical methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time.

MD simulations can model the movement of this compound in a solvent environment, providing insights into its flexibility and the transitions between different conformations. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent affects its structure and dynamics.

These simulations can reveal the time scales of conformational changes and the influence of the solvent on the stability of different conformers. This information is particularly valuable for understanding how the molecule might interact with biological targets, such as receptors or enzymes, in an aqueous environment.

Interactions with Solvent Molecules

The interaction of a solute molecule with its surrounding solvent is a critical factor in determining its conformational preferences, reactivity, and biological activity. Computational studies on similar molecules, such as 2-amino-1-phenylethanol, a noradrenaline analogue, have utilized molecular mechanics simulations to understand their behavior in aqueous solutions. researchgate.net These studies often explore how the molecule behaves in both its neutral and protonated forms, providing a detailed picture of its conformational landscape in a biologically relevant environment. researchgate.net

For this compound, a similar computational approach would involve molecular dynamics (MD) simulations. These simulations would model the interactions between the compound and various solvent molecules (e.g., water, methanol) to understand solvation behaviors. researchgate.net Key parameters that would be investigated include:

Hydrogen Bonding: Identifying the potential for hydrogen bond formation between the amino groups of the compound and solvent molecules.

Solvation Free Energy: Calculating the energy change associated with transferring the molecule from a vacuum to the solvent, which indicates its solubility.

Radial Distribution Functions: Analyzing the structure of the solvent shell around specific atoms or functional groups of the compound.

While general principles of solvation are well-understood, specific quantitative data and interaction energies for this compound are not documented in the available literature.

Computational Modeling of Reaction Mechanisms

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions. For a compound like this compound, these methods could be used to study its synthesis, degradation, or metabolic pathways.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

A key aspect of modeling reaction mechanisms is the identification of transition states (TS), which are the highest energy points along a reaction pathway. Density Functional Theory (DFT) is a common method used to locate and optimize the geometry of these transient structures. nih.gov Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC path connects the transition state to the preceding reactant and the subsequent product, confirming that the located TS is indeed the correct one for the reaction of interest. mdpi.com This provides a detailed map of the molecular transformations occurring during the reaction.

Reaction Energetics and Kinetic Predictions

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).

These energetic calculations allow for the prediction of rate constants and the assessment of the feasibility of a proposed reaction mechanism under different conditions. For example, computational studies on related enzyme-catalyzed reactions, such as the N-methylation of norepinephrine (B1679862) by phenylethanolamine N-methyltransferase (PNMT), have successfully used DFT to calculate reaction barriers and energies, demonstrating the reaction proceeds via an SN2 mechanism. nih.gov

Structure-Reactivity and Structure-Activity Relationship (SAR) Predictions

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. biomolther.org Computational methods, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in this field. nih.gov For the phenethylamine (B48288) class, SAR studies have shown that substitutions on the phenyl ring and the ethylamine backbone can significantly influence affinity for biological targets like the 5-HT2A receptor. biomolther.org

For this compound, a QSAR study would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties).

Model Building: Using statistical methods or machine learning algorithms to build a mathematical model that correlates these descriptors with a known biological activity. nih.gov

Prediction: Using the model to predict the activity of new, unsynthesized derivatives.

Such models could predict how modifications to the N,N-diethyl groups or the phenyl ring would affect the compound's reactivity or biological function. However, no specific SAR or QSAR models for this compound were found in the literature.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com It is widely used in drug design to understand how a potential drug molecule might interact with a protein target.

The process involves:

Target Selection: Identifying a relevant biological target (e.g., an enzyme or receptor).

Docking Simulation: Using a docking program to place the ligand (this compound) into the binding site of the target in various conformations.

Scoring: Evaluating the potential binding modes using a scoring function, which estimates the binding affinity.

The results of a docking study provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. researchgate.net For instance, docking simulations of other N,N-disubstituted compounds have revealed key binding interactions within the active sites of enzymes like butyrylcholinesterase. nih.gov While this methodology is standard, specific docking studies and predicted binding affinities for this compound are not available in the reviewed literature.

Investigation of Biological and Pharmacological Activities of N 2 Amino 1 Phenylethyl N,n Diethylamine

Broad Spectrum Screening for Biological Activity

Antimicrobial and Biocidal Properties

No studies were identified that have evaluated N-(2-amino-1-phenylethyl)-N,N-diethylamine for any antimicrobial or biocidal activity against bacteria, fungi, or other microorganisms.

Enzyme Inhibitory Activities

There is no publicly available research detailing the inhibitory effects of this compound on any specific enzymes. The parent compound, phenethylamine (B48288), is a known substrate for monoamine oxidase (MAO), but it is unclear how the N,N-diethyl substitution would affect this interaction. wikipedia.org

Mechanistic Elucidation of Biological Actions

Identification of Molecular Targets and Binding Sites

Specific molecular targets and binding sites for this compound have not been reported in the scientific literature. Research on the parent compound, phenethylamine, has identified it as an agonist for the trace amine-associated receptor 1 (TAAR1) and an inhibitor of the vesicular monoamine transporter 2 (VMAT2). wikipedia.org However, it is unknown if this compound shares these targets.

Modulation of Receptor Activity and Signal Transduction Pathways

Without identified molecular targets, there is no information on how this compound might modulate receptor activity or influence intracellular signal transduction pathways. For the parent compound phenethylamine, binding to TAAR1 is known to trigger signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC). wikipedia.org

Investigation of Agonist/Antagonist Properties

There are no available studies that have investigated the potential agonist or antagonist properties of this compound at any receptor.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives.

The structure-activity relationship (SAR) for phenethylamine derivatives is a complex field, with modifications at various positions on the phenethylamine backbone leading to a wide range of pharmacological activities. wikipedia.org For this compound, two key areas for SAR exploration are the diethylamine (B46881) moiety and the stereochemistry of the molecule.

The substitution on the amino group of phenethylamines plays a crucial role in determining their biological activity. While direct SAR studies on this compound are not extensively available in the public domain, general principles from related compounds can provide insights. The size and nature of the N-alkyl substituents can influence receptor binding affinity, selectivity, and metabolic stability.

In a broad sense, N,N-dialkyl substitution on a phenethylamine framework can modulate its interaction with various biological targets. For instance, in the context of lariat (B8276320) ethers, which are macrocyclic compounds with nitrogen-containing sidearms, the length of the N-alkyl chains significantly impacts their antimicrobial and adjuvant potencies. nih.gov Studies on N,N'-di-n-alkyl-4,13-diaza-18-crown-6 compounds have shown that varying the alkyl groups from n-octyl to n-hexadecyl alters their activity against different bacterial strains. nih.gov

Table 1: General Impact of N-Alkylation on the Biological Activity of Phenethylamine Derivatives

| Substitution | General Effect on Biological Activity | Reference |

|---|---|---|

| Primary Amine (-NH2) | Often serves as a baseline for activity at various receptors. wikipedia.org | wikipedia.org |

| Secondary Amine (-NHR) | Can alter receptor selectivity and potency. | nih.gov |

| Tertiary Amine (-NR2) | May influence metabolic stability and receptor interaction. The diethylamine group is a site for N-deethylation. nih.gov | nih.gov |

The presence of a chiral center at the 1-position of the phenylethyl group in this compound means that it can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.gov This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

For example, the enantiomers of the antidepressant venlafaxine (B1195380) show different activities, with the (R)-enantiomer inhibiting the reuptake of both norepinephrine (B1679862) and serotonin (B10506), while the (S)-enantiomer is more selective for serotonin. nih.gov Similarly, the analgesic drug tramadol's enantiomers have distinct mechanisms of action: (+)-tramadol has a higher affinity for the µ-opioid receptor and inhibits serotonin reuptake, whereas (-)-tramadol (B15223) is a more potent inhibitor of norepinephrine reuptake. nih.gov

Table 2: General Principles of Stereochemistry in Drug Action

| Concept | Description | Reference |

|---|---|---|

| Enantiomers | Non-superimposable mirror-image isomers of a chiral molecule. | nih.gov |

| Pharmacological Differences | Enantiomers can have different affinities for receptors, rates of metabolism, and overall biological effects. nih.gov | nih.gov |

| Eutomer vs. Distomer | The more potent enantiomer is termed the eutomer, while the less potent one is the distomer. | nih.gov |

| Metabolic Stereoselectivity | Metabolic enzymes can preferentially metabolize one enantiomer over the other. nih.gov | nih.gov |

Pharmacokinetic and Pharmacodynamic (PK/PD) Research.

Specific pharmacokinetic and pharmacodynamic data for this compound is not extensively documented in publicly accessible scientific literature. However, insights can be drawn from studies on structurally related compounds.

The absorption characteristics of this compound have not been specifically reported. However, studies on other N,N-diethyl substituted compounds, such as the insect repellent DEET, can offer some general insights. A study on the dermal absorption of DEET in cattle demonstrated rapid and extensive absorption, with 72.9% of the dermally applied dose entering the systemic circulation. nih.gov The time to reach peak plasma concentration after dermal application was approximately 37.5 minutes. nih.gov While the route of administration and the biological system are different, this suggests that compounds with a diethylamide or diethylamine moiety can be well-absorbed.

There is no specific information available regarding the distribution patterns of this compound within biological systems. The distribution of a compound is influenced by its physicochemical properties, such as lipophilicity and pKa, as well as its affinity for plasma proteins and tissues.

Direct metabolic studies on this compound are not found in the reviewed literature. However, research on the metabolism of N,N-diethyl-m-toluamide (DEET) by rat liver microsomes provides a relevant model for potential metabolic pathways due to the presence of the N,N-diethyl group. nih.gov

The major metabolic pathways for DEET involve oxidation of the ring methyl group and N-deethylation of the diethylamino group. nih.gov The primary metabolites identified were N-ethyl-m-toluamide and N,N-diethyl-m-(hydroxymethyl)benzamide. nih.gov Further metabolism can lead to the formation of secondary metabolites. nih.gov It is plausible that this compound undergoes similar N-deethylation to form N-ethyl-N-(2-amino-1-phenylethyl)amine and subsequent dealkylation to 2-amino-1-phenylethylamine. Additionally, hydroxylation of the phenyl ring is a common metabolic pathway for phenethylamine derivatives. wikipedia.org

Table 3: Potential Metabolites of this compound Based on Analogue Studies

| Parent Compound | Potential Metabolic Pathway | Potential Metabolite | Reference for Pathway |

|---|---|---|---|

| This compound | N-deethylation | N-ethyl-N-(2-amino-1-phenylethyl)amine | nih.gov |

| N-ethyl-N-(2-amino-1-phenylethyl)amine | N-deethylation | 2-amino-1-phenylethylamine | nih.gov |

| This compound | Aromatic Hydroxylation | Hydroxylated derivatives on the phenyl ring | wikipedia.org |

Preliminary Toxicity and Safety Assessments in Research Models.

Comprehensive toxicological data from dedicated studies on this compound are not extensively available in publicly accessible scientific literature. The safety profile of this specific molecule has not been the subject of detailed preclinical investigation in animal models. However, preliminary assessment of potential hazards can be inferred by examining the toxicity of its structural components and closely related analogs.

The parent compound, phenethylamine, and the related substance, diethylamine, have undergone some level of toxicological evaluation. Phenethylamine is a natural monoamine alkaloid that acts as a central nervous system stimulant. wikipedia.org Diethylamine is primarily used as a chemical intermediate. nih.gov

Furthermore, hazard classifications for a structurally similar compound, (2-Amino-1-phenylethyl)dimethylamine, which features dimethyl instead of diethyl groups, are available and provide some insight. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for (2-Amino-1-phenylethyl)dimethylamine:

H314: Causes severe skin burns and eye damage. nih.gov

H302: Harmful if swallowed. nih.gov

H335: May cause respiratory irritation. nih.gov

These classifications for a close analog suggest that this compound may warrant similar caution regarding its potential for corrosive and irritant effects.

Toxicity Data on Structural Components

To build a preliminary understanding, it is useful to review the documented toxicity of the core chemical structures that constitute this compound.

Phenethylamine

The core structure of the target compound is based on phenethylamine. Toxicological studies have determined its median lethal dose (LD50) in various research models, which indicates a moderate level of acute toxicity.

| Phenethylamine Acute Toxicity Data | |

| Test Animal | LD50 Value and Route of Administration |

| Mouse | 175 mg/kg (intraperitoneal) |

| Mouse | 320 mg/kg (subcutaneous) |

| Mouse | 100 mg/kg (intravenous) |

| Guinea Pig | 200 mg/kg (intraperitoneal) |

| Rat | 800 mg/kg (oral - Lowest published lethal dose) |

| Data sourced from Wikipedia's compilation of phenethylamine toxicity data. wikipedia.org |

Diethylamine

The N,N-diethylamine portion of the molecule has been the subject of inhalation toxicity studies conducted by the National Toxicology Program. A 2-week inhalation study in F344/N rats and B6C3F1 mice revealed several dose-dependent effects.

| Findings from 2-Week Diethylamine Inhalation Study | |

| Research Model | Observations at Specified Concentrations |

| Rats (Male) | - Significantly lower mean body weights at ≥125 ppm. - Lethargy, nasal/eye discharge, abnormal breathing at higher concentrations. - Significantly lower thymus weights at ≥125 ppm. - Suppurative inflammation and necrosis of nasal turbinates at ≥125 ppm. nih.gov |

| Rats (Female) | - Significantly lower mean body weights at ≥250 ppm. - Significantly lower thymus weights at 500 ppm. - Suppurative inflammation and necrosis of nasal turbinates at ≥125 ppm. nih.gov |

| Mice (Male & Female) | - Lethargy, abnormal breathing, and thinness at ≥250 ppm. - Eye and nasal discharge at 500 ppm. - Significantly lower thymus weights in males (≥250 ppm) and females (≥125 ppm). - Suppurative inflammation of the nose at ≥125 ppm. nih.gov |

| Data sourced from the abstract of the "Toxicology and carcinogenesis studies of diethylamine (CAS No. 109-89-7) in F344/N rats and B6C3F1 mice (inhalation studies)". nih.gov |

These findings in research models for phenethylamine and diethylamine underscore the necessity for direct toxicological evaluation of the combined molecule, this compound, to accurately characterize its specific safety profile. The data from related compounds suggest that potential areas for investigation should include acute oral toxicity, skin and eye irritation, and effects on the respiratory and immune systems.

Advanced Analytical Characterization Techniques for N 2 Amino 1 Phenylethyl N,n Diethylamine

Chromatographic Methods for Separation and Purity Assessment

Chromatography is the cornerstone for separating N-(2-amino-1-phenylethyl)-N,N-diethylamine from synthesis precursors, byproducts, and degradation products. The choice of chromatographic technique is dictated by the analytical objective, whether it be routine purity checks, quantitative analysis, or the resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis and purity assessment of substituted phenethylamines. wikipedia.org Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed. For this compound, a C18 column is a standard choice, offering effective separation based on hydrophobicity. scispace.com

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. scispace.com The buffer's pH is a critical parameter that controls the ionization state of the amine groups, thereby influencing retention and peak shape. Detection is often accomplished using a Diode Array Detector (DAD) or a standard UV detector, as the phenyl group provides a chromophore suitable for UV absorption. scispace.comnih.gov For enhanced sensitivity with compounds lacking strong chromophores or for trace analysis, pre-column or post-column derivatization can be used to attach a fluorescent tag to the primary amine. nih.govthermofisher.com

Table 1: Illustrative HPLC Parameters for Amine Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov | Standard for separating moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile/Methanol and Phosphate Buffer scispace.comnih.gov | Organic solvent controls elution strength; buffer maintains pH for consistent ionization. |

| Detection | UV at ~254 nm scispace.com | The phenyl ring provides strong ultraviolet absorbance for detection. |

| Flow Rate | 0.8 - 1.0 mL/min scispace.comnih.gov | Typical analytical flow rate for standard bore columns. |

| Injection Volume | 10 - 20 µL scispace.com | Standard volume for analytical HPLC. |

Gas Chromatography (GC) for Volatile Amine Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While phenethylamines can be analyzed by GC, their polar nature, attributed to the amine functional groups, presents challenges. restek.comgcms.cz These basic compounds can interact with active sites (e.g., surface silanols) in the GC system, leading to poor peak shape, such as tailing, which complicates accurate quantification. restek.comgcms.czresearchgate.net

To overcome these issues, specialized columns designed for volatile amine analysis are utilized. restek.comgcms.cz These columns feature a base-deactivated surface and a stationary phase that is both retentive and selective for basic compounds, ensuring sharp, symmetrical peaks. restek.comgcms.cz Flame Ionization Detection (FID) is a common choice for detection due to its robustness and near-universal response to organic compounds. researchgate.net

Table 2: Typical GC Conditions for Volatile Amine Analysis

| Parameter | Condition | Rationale |

| Column | Rtx-Volatile Amine (e.g., 60 m, 0.32 mm ID) gcms.cz | Specialized column designed to prevent peak tailing of basic compounds. restek.com |

| Carrier Gas | Helium or Hydrogen researchgate.net | Inert carrier gas to transport the analyte through the column. |

| Injector Temperature | 250 °C gcms.cz | Ensures rapid and complete volatilization of the sample. |

| Oven Program | Isothermal or Gradient (e.g., 160 °C to 290 °C) gcms.cz | Temperature program optimized to separate analytes based on boiling point. |

| Detector | Flame Ionization Detector (FID) at 300 °C gcms.cz | Robust and sensitive detector for hydrocarbons and other organic molecules. |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering dramatically improved speed and resolution. helsinki.fi This enhancement is achieved by using columns packed with sub-2 µm particles, which operate at much higher pressures. The smaller particle size leads to higher separation efficiency, resulting in sharper peaks and the ability to resolve closely eluting impurities.

For the analysis of this compound, transitioning a method from HPLC to UHPLC can reduce analysis times from several minutes to under a minute, significantly increasing sample throughput. While specific UHPLC applications for this exact compound are not widely published, methods are readily adaptable from existing HPLC protocols. helsinki.fi

Table 3: Comparison of HPLC and UHPLC Performance Characteristics

| Feature | Conventional HPLC | UHPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 100 - 250 mm | 50 - 100 mm |

| Analysis Time | Slower (e.g., 5-15 min) | Faster (e.g., < 2 min) |

| Resolution | Good | Excellent |

| System Pressure | Lower (<6,000 psi) | Higher (>15,000 psi) |

| Solvent Consumption | Higher | Lower |

Chiral Chromatography for Enantiomeric Excess and Resolution

This compound possesses a chiral center at the carbon atom attached to the phenyl ring and the amino groups. Consequently, it exists as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.gov

Direct separation is the most common approach, using a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other. nih.gov Polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose (B213188) or amylose (B160209) (e.g., Chiralpak®), are widely successful for separating a broad range of chiral compounds, including amines. researchgate.net Another class of effective CSPs is based on cyclofructans. chromatographyonline.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance within the chiral environment of the CSP. nih.gov Mobile phases can be normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase, often with acidic or basic additives to improve peak shape and resolution. researchgate.netchromatographyonline.com

Table 4: Chiral Stationary Phases for Amine Separation

| CSP Type | Example | Typical Mobile Phase | Interaction Principle |

| Polysaccharide | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) researchgate.net | Hexane/Ethanol (B145695) with an amine additive researchgate.net | Inclusion, H-bonding, Dipole-dipole |

| Cyclofructan | Larihc™ CF6-P (Isopropylcarbamate derivatized) chromatographyonline.com | CO₂/Methanol (SFC) or Acetonitrile/Methanol (HPLC) chromatographyonline.com | Inclusion, H-bonding |